molecular formula C18H15NO6 B2656583 Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate CAS No. 7593-63-7

Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate

Cat. No. B2656583
CAS RN: 7593-63-7
M. Wt: 341.319
InChI Key: LBIZAJRRCYJCDI-UHFFFAOYSA-N
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Description

Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is a chemical compound with the linear formula C18H15NO6 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Pyrrolo[2,1-a]isoquinolines occur frequently in a large number of bioactive natural products and pharmaceutically important molecules . The synthesis of pyrrolo[2,1-a]isoquinoline derivatives is an easy and useful way to produce artificial molecules with potential applications . A huge number of excellent methodologies for constructing pyrrolo[2,1-a]isoquinolines have been reported in the last decade .


Molecular Structure Analysis

The molecular structure of Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is represented by the linear formula C18H15NO6 . This structure is prevalent in marine and other natural products .


Chemical Reactions Analysis

The formation of an ion-pair intermediate generated in situ from dihydroisoquinoline ester and (Z)-4-methoxy-4-oxobut-2-enoic acid via the solvolysis of maleic anhydride with methanol is crucial for the cascade process to occur .


Physical And Chemical Properties Analysis

The melting point of Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is 154-156 °C . Its density is predicted to be 1.33±0.1 g/cm3 .

Scientific Research Applications

Anticancer Properties

TPIQTC exhibits promising anticancer potential. Researchers have found that it selectively inhibits certain kinases involved in cancer cell proliferation and survival. By targeting these kinases, TPIQTC disrupts signaling pathways critical for tumor growth. Further studies are needed to explore its efficacy against specific cancer types and potential combination therapies .

Anti-Inflammatory Activity

Inflammation contributes to various diseases, including autoimmune disorders and chronic conditions. TPIQTC has demonstrated anti-inflammatory effects by modulating immune responses. It may inhibit pro-inflammatory cytokines and enzymes, making it a potential candidate for drug development in inflammatory diseases .

Neurodegenerative Diseases

TPIQTC’s kinase inhibition properties extend to neurodegenerative diseases. Specifically, it targets DYRK1A, a kinase associated with Alzheimer’s disease and other cognitive disorders. By blocking DYRK1A, TPIQTC could potentially mitigate neurodegeneration .

HIV-1 Integrase Inhibition

HIV-1 integrase is essential for viral replication. TPIQTC’s inhibitory effects on this enzyme make it a potential antiviral agent. Researchers are investigating its role in preventing HIV-1 integration into host DNA .

Calcium Entry Blockade

TPIQTC may act as a calcium channel blocker, affecting intracellular calcium levels. Calcium dysregulation contributes to various diseases, including cardiac arrhythmias and neurodegeneration. TPIQTC’s ability to modulate calcium channels warrants further exploration .

Antioxidant Properties

TPIQTC has shown antioxidant activity, protecting cells from oxidative stress. Its potential as an in vitro antioxidant for lipid peroxidation inhibition suggests applications in preventing cellular damage .

Mechanism of Action

While the specific mechanism of action for Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is not mentioned in the search results, it is known that pyrrolo[2,1-a]isoquinolines occur frequently in a large number of bioactive natural products and pharmaceutically important molecules .

Future Directions

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives is an easy and useful way to produce artificial molecules with potential applications . Therefore, future research could focus on developing new methodologies for constructing pyrrolo[2,1-a]isoquinolines and exploring their potential applications.

properties

IUPAC Name

trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-23-16(20)12-13(17(21)24-2)15(18(22)25-3)19-9-8-10-6-4-5-7-11(10)14(12)19/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIZAJRRCYJCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate

CAS RN

7593-63-7
Record name TRIMETHYL PYRROLO(2,1-A)ISOQUINOLINE-1,2,3-TRICARBOXYLATE
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